4-Azatricyclo[4.3.1.13,8]undecane
Overview
Description
Synthesis Analysis
The synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecane involves multiple steps, including the preparation of azabicyclic alcohol through oxidative cyclization, followed by hydrogenolysis and intramolecular alkylation processes. A notable method for synthesizing 4-azatricyclo[5.2.2.0⁴,⁸]undecan-11-one, a derivative, involves these critical steps, highlighting the compound's synthetic accessibility and the potential for creating various derivatives through modification of the synthesis pathway (Bonjoch et al., 1987).
Molecular Structure Analysis
Quantum chemical DFT studies provide insight into the molecular structure of 4-Azatricyclo[4.3.1.1³,⁸]undecane derivatives, offering optimized geometrical parameters and analyzing vibrational wavenumbers through Fourier-transform Raman and infrared spectrum analyses. These studies confirm the compound's structure and assist in understanding its chemical behavior and reactivity (Panicker et al., 2010).
Chemical Reactions and Properties
4-Azatricyclo[4.3.1.1³,⁸]undecane undergoes various chemical reactions, enabling the synthesis of novel compounds. For instance, reactions with I2/ButOOH and I2/K2CO3 have led to the formation of products based on intramolecular cyclization, showcasing the compound's reactivity and potential for creating structurally complex derivatives (Nurieva et al., 2020).
Physical Properties Analysis
The study of 4-Azatricyclo[4.3.1.1³,⁸]undecane's physical properties, such as its crystal and molecular structure, has been facilitated by X-ray crystallography and spectroscopic methods. These investigations reveal the compound's solid-state structure and provide a basis for understanding its physical characteristics and how they may influence its chemical reactivity and applications (Jurkschat et al., 1985).
Chemical Properties Analysis
The chemical properties of 4-Azatricyclo[4.3.1.1³,⁸]undecane and its derivatives have been extensively explored through various studies, including the synthesis of N-substituted derivatives and the evaluation of their reactivity. These studies contribute to a comprehensive understanding of the compound's chemical behavior, offering insights into its potential applications in the synthesis of complex organic molecules (Kossakowski & Kuran, 2008).
Scientific Research Applications
Application
4-Azatricyclo[4.3.1.13,8]undecane derivatives have been studied for their synthesis, physical and chemical properties .
Method of Application
The review summarizes published data on the synthesis of 4-azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds .
Results
The study provides a comprehensive understanding of the physical and chemical properties of 4-azatricyclo[4.3.1.13,8]undecane derivatives .
Pharmacology
Application
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones have been prepared as potential pharmacological agents .
Method of Application
A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared .
Results
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .
Chemistry
Application
4-Azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds, tricycloundecane homologs and diadamantane derivatives have been studied for their synthesis, physical and chemical properties, and biological activity .
Method of Application
The review summarizes published data on the synthesis of these compounds .
Results
The study provides a comprehensive understanding of the physical and chemical properties of these derivatives .
Pharmacology
Application
A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared as potential pharmacological agents .
Method of Application
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .
Results
The study provides a comprehensive understanding of the cytotoxicity and anti-HIV-1 activity of these compounds .
Safety And Hazards
properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatricyclo[4.3.1.13,8]undecane | |
CAS RN |
22776-74-5 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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